4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including nucleophilic substitution reactions and cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents such as sulfonyl chlorides and fluoride sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the trifluoromethyl and sulfonyl fluoride groups.
Oxidation and Reduction Reactions: The pyridine and piperazine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine and piperazine rings .
Scientific Research Applications
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: A similar compound with a trifluoromethyl group on the pyridine ring and a piperazine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Another related compound with additional substituents on the pyridine ring.
Properties
Molecular Formula |
C10H11F4N3O2S |
---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H11F4N3O2S/c11-10(12,13)8-2-1-3-9(15-8)16-4-6-17(7-5-16)20(14,18)19/h1-3H,4-7H2 |
InChI Key |
BLNIOPHSLOLCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.